molecular formula C17H26N4O2 B14324249 1h-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- CAS No. 106686-66-2

1h-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl-

Cat. No.: B14324249
CAS No.: 106686-66-2
M. Wt: 318.4 g/mol
InChI Key: QXHRGKKEMOXVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- is a derivative of xanthine, a purine base found in most human body tissues and fluids. This compound is known for its unique structure, which includes a cyclohexyl group and two propyl groups attached to the purine ring. It is a member of the xanthine family, which includes well-known compounds such as caffeine, theophylline, and theobromine .

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a bronchodilator or stimulant.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- involves its interaction with various molecular targets and pathways. It is known to inhibit phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in various physiological effects, such as bronchodilation and increased alertness . The compound also interacts with adenosine receptors, blocking their activity and preventing drowsiness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and two propyl groups differentiates it from other xanthine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects .

Properties

CAS No.

106686-66-2

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

8-cyclohexyl-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C17H26N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h12H,3-11H2,1-2H3,(H,18,19)

InChI Key

QXHRGKKEMOXVOR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.